4'-(Methoxymethyl)butyrophenone
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Overview
Description
4’-(Methoxymethyl)butyrophenone is an organic compound with the molecular formula C11H14O2. It is a member of the butyrophenone class of compounds, which are known for their diverse applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Methoxymethyl)butyrophenone typically involves the reaction of 4-methoxybenzaldehyde with butyryl chloride in the presence of a base such as pyridine. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 4’-(Methoxymethyl)butyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-(Methoxymethyl)butyrophenone undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenones.
Scientific Research Applications
4’-(Methoxymethyl)butyrophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(Methoxymethyl)butyrophenone involves its interaction with specific molecular targets. In biological systems, it may act on dopamine receptors, similar to other butyrophenone derivatives, influencing neurotransmitter pathways and exerting its effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
- 4-Methoxybutyrophenone
- p-Methoxybutyrophenone
- 1-Butanone, 1-(4-methoxyphenyl)-
- Butyrophenone, 4’-methoxy-
- 1-(4-Methoxyphenyl)-1-butanone
Comparison: 4’-(Methoxymethyl)butyrophenone is unique due to its specific methoxymethyl substitution, which can influence its reactivity and interaction with biological targets compared to other butyrophenones. This uniqueness makes it valuable in specialized applications where specific chemical properties are required .
Properties
IUPAC Name |
1-[4-(methoxymethyl)phenyl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-4-12(13)11-7-5-10(6-8-11)9-14-2/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUZSOGLEJDPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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